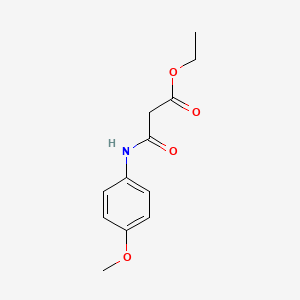

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWGDDYVTJJPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489299 | |

| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-15-0 | |

| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 4 Methoxyanilino 3 Oxopropanoate: Advanced Approaches and Mechanistic Insights

Direct Amidation and Coupling Reactions for Ethyl 3-(4-methoxyanilino)-3-oxopropanoate

The most direct route to Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves the formation of an amide bond between a 4-methoxyaniline (p-anisidine) precursor and a malonic acid derivative. This transformation, a type of acylation, is a cornerstone of organic synthesis.

Condensation Reactions between 4-Methoxyaniline and Malonic Acid Derivatives

The synthesis is commonly achieved through the condensation reaction, specifically the aminolysis, of a malonic ester with 4-methoxyaniline. Diethyl malonate is a frequently used malonic acid derivative for this purpose. The reaction involves the nucleophilic attack of the amino group of 4-methoxyaniline on one of the ester carbonyl groups of diethyl malonate, leading to the displacement of an ethoxide group and the formation of the desired amide bond.

Reaction conditions are critical to ensure the selective formation of the mono-anilide product and to prevent side reactions. High temperatures (approaching 200°C) can lead to the formation of undesired byproducts, such as the bis-anilide or cyclized 4-hydroxyquinolones. nih.gov Therefore, careful control of temperature is necessary to achieve a high yield of the target compound. google.comgoogle.com

Table 1: Condensation Reaction Parameters

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

|---|---|---|---|---|

| 4-Methoxyaniline | Diethyl Malonate | Thermal (controlled heat) | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | Temperature control is crucial to avoid bis-amidation and cyclization. nih.gov |

Catalyst Systems and Reaction Optimization for Amide Bond Formation

To improve reaction efficiency, lower reaction temperatures, and enhance selectivity, various catalyst systems have been explored for the amidation of esters. While some traditional methods using catalysts like ammonium (B1175870) chloride have shown little improvement google.com, modern catalytic approaches offer significant advantages.

Boron-Based Catalysts: Boronic acids and their derivatives, such as borate (B1201080) esters, have emerged as highly effective catalysts for direct amidation reactions. nih.govchemrxiv.orgnih.gov These catalysts function by activating the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. The mechanism is believed to involve the formation of an acyloxyboron intermediate. nih.govnih.gov The use of ortho-iodophenylboronic acid has been shown to catalyze amide formation at room temperature in the presence of molecular sieves. nih.gov

Lewis Acid Catalysis: Lewis acids can promote the amidation of β-keto esters. For instance, copper-catalyzed systems have been used for the α-amination of carbonyl compounds, merging aerobic oxidation and Lewis acid catalysis. acs.org Nickelocene has also been employed as a catalyst for the direct α-amidation of β-keto esters, showcasing broad substrate tolerance. nih.govresearchgate.net While these examples focus on α-amination, the principles of Lewis acid activation of the carbonyl group are relevant to the aminolysis reaction for forming the target compound.

Catalyst-Free Methods: Advances have also been made in catalyst-free amidation. These methods often rely on thermal energy or microwave irradiation to drive the reaction forward, simplifying the process and avoiding catalyst-related costs and waste.

Table 2: Comparison of Catalytic and Catalyst-Free Approaches

| Approach | Catalyst/Condition | Advantages | Disadvantages |

|---|---|---|---|

| Boron-Catalyzed | Boronic acids, Borate esters | Mild reaction conditions, high efficiency, can be performed at room temperature. chemrxiv.orgnih.gov | May require dehydrating agents (e.g., molecular sieves). nih.gov |

| Lewis Acid-Catalyzed | Nickelocene, Copper salts | Broad substrate tolerance, potential for novel reactivity. acs.orgnih.govresearchgate.net | Catalyst may be expensive or require specific ligands. |

Multicomponent Reactions (MCRs) Incorporating the 4-Methoxyanilino Fragment

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly efficient and atom-economical synthetic strategy. While a specific MCR for the direct synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is not prominently documented, the synthesis of structurally related β-keto amides and other complex molecules often involves MCRs.

For example, the Hantzsch pyridine (B92270) synthesis, a well-known MCR, involves the reaction of a β-keto ester, an aldehyde, and ammonia (B1221849) or an amine. mdpi.com Variations of MCRs have been developed for the synthesis of diverse heterocyclic structures from β-keto amides, demonstrating the utility of this class of compounds as MCR components. researchgate.net A hypothetical MCR for the target compound could involve the reaction of 4-methoxyaniline, an equivalent of ethyl glyoxylate, and a one-carbon component, though this remains an area for further research. The development of a novel MCR could provide a highly convergent and efficient route to this and related N-aryl-β-ketoamides.

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. ucl.ac.ukbohrium.comresearchgate.net

Microwave-Assisted Synthesis: One of the most effective green approaches for the synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. This method frequently allows for solvent-free conditions, further enhancing its green credentials by eliminating the environmental and economic costs associated with solvent use and disposal. thebioscan.com

Enzymatic Synthesis: Biocatalysis offers another powerful green alternative. Enzymes, such as lipases, can catalyze amide bond formation under mild conditions. nih.govrsc.org For example, Candida antarctica lipase (B570770) B (CALB) has been used for the direct coupling of carboxylic acids and amines. rsc.org The aminolysis of esters is also a feasible reaction under enzymatic catalysis. researchgate.net These reactions are often performed in greener solvents or even solvent-free systems, are highly selective, and avoid the use of hazardous reagents. nih.govnih.gov

Table 3: Green Synthetic Approaches

| Method | Key Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid energy transfer | Drastically reduced reaction times, higher yields, potential for solvent-free conditions. |

| Biocatalysis (Enzymatic) | Use of enzymes (e.g., lipases) | High selectivity, mild reaction conditions, biodegradable catalyst, use of green solvents. nih.govrsc.orgresearchgate.net |

Elucidation of Reaction Mechanisms in Novel Synthetic Pathways

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing new synthetic routes. The formation of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate from diethyl malonate and 4-methoxyaniline follows a well-established nucleophilic acyl substitution pathway.

Mechanism of Direct Aminolysis:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the electrophilic carbonyl carbon of one of the ester groups in diethyl malonate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen or, more commonly, to another base in the system.

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as a leaving group.

Protonation of the Leaving Group: The ethoxide ion is subsequently protonated by the protonated amine or another acid source in the mixture to form ethanol (B145695).

Role of Catalysts in the Mechanism:

Boron-based catalysts facilitate the reaction by coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine. The reaction may proceed through a dimeric B–O–B motif that activates the ester while delivering the amine nucleophile. nih.gov

Lewis acid catalysts function similarly by withdrawing electron density from the carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack. nih.gov

In more advanced methods, such as those involving Meldrum's acid derivatives to generate β-keto amides, the mechanism can proceed through the formation of a highly reactive α-oxoketene intermediate. researchgate.net This ketene (B1206846) is then trapped by the amine to form the final product. These mechanistic insights are crucial for pushing the boundaries of synthetic efficiency and selectivity.

Reactivity and Derivatization Strategies for Ethyl 3 4 Methoxyanilino 3 Oxopropanoate

Cyclization and Heterocycle Formation Reactions

The 1,3-dicarbonyl motif within Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is a classical building block for the construction of five- and six-membered heterocyclic rings through condensation and cyclization reactions with various dinucleophiles.

The synthesis of pyrazoles from β-dicarbonyl compounds and hydrazine (B178648) derivatives, known as the Knorr pyrazole (B372694) synthesis, is a fundamental and widely used transformation in heterocyclic chemistry. mdpi.com Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can readily undergo this reaction. The process is initiated by the nucleophilic attack of a hydrazine derivative at one of the carbonyl groups, typically the more electrophilic ketone. This is followed by a dehydration and cyclization sequence to furnish the pyrazole ring.

When reacting with hydrazine hydrate (B1144303), the resulting pyrazole exists as a mixture of tautomers, primarily the 5-hydroxy-1H-pyrazole derivative. The general reaction is outlined below:

Reactants: Ethyl 3-(4-methoxyanilino)-3-oxopropanoate and a substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine).

Conditions: The reaction is typically carried out in a protic solvent like ethanol (B145695), often with acid or base catalysis, at temperatures ranging from room temperature to reflux. mdpi.com

Product: The reaction with hydrazine hydrate yields 5-hydroxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide. The use of substituted hydrazines, such as phenylhydrazine (B124118), leads to N-substituted pyrazole derivatives. researchgate.net

The regioselectivity of the cyclization can be influenced by the nature of the substituent on the hydrazine and the reaction conditions. For instance, the condensation of N-aryl-3-oxobutanamides with arylhydrazines often yields a single regioisomer. mdpi.comresearchgate.net

| Hydrazine Derivative | Solvent/Catalyst | Product | Reference |

|---|---|---|---|

| Hydrazine hydrate | Ethanol / Acetic Acid | 5-hydroxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide | mdpi.comresearchgate.net |

| Phenylhydrazine | Ethanol / Reflux | 5-hydroxy-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxamide | mdpi.comresearchgate.net |

The versatile dicarbonyl nature of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate also allows for its use in multicomponent reactions to build more complex heterocyclic systems like pyrimidinones (B12756618) and triazoles.

Pyrimidinone Synthesis: The Biginelli reaction and its variations provide a powerful route to dihydropyrimidinones (DHPMs). This typically involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. mdpi.com Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can serve as the β-dicarbonyl component in a Biginelli-like reaction.

Reactants: Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, an aromatic or aliphatic aldehyde, and urea or thiourea.

Conditions: Acid catalysis (e.g., HCl, H₂SO₄, or Lewis acids) in a suitable solvent like ethanol.

Product: The reaction would yield a dihydropyrimidinone derivative, specifically an ethyl 4-aryl-6-(4-methoxyanilino)-6-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Triazole Synthesis: 1,2,3-Triazoles can be synthesized from β-keto amides through cycloaddition reactions with azides. frontiersin.org This approach can be metal-free, often catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes the formation of a reactive enolate from the β-ketoamide. frontiersin.org The enolate then undergoes a [3+2] cycloaddition with an organic azide (B81097).

Reactants: Ethyl 3-(4-methoxyanilino)-3-oxopropanoate and an organic azide (e.g., phenyl azide).

Conditions: Base catalysis (e.g., DBU) in an aprotic solvent.

Product: This reaction leads to highly substituted 1,2,3-triazole-4-carboxamides. frontiersin.org For example, reaction with phenyl azide would yield an ethyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate derivative, where the aniline (B41778) moiety remains as a substituent on the amide.

| Target Scaffold | Reaction Type | Key Reagents | Expected Product Core Structure | Reference |

|---|---|---|---|---|

| Pyrimidinone | Biginelli-like Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone | mdpi.com |

| 1,2,3-Triazole | [3+2] Cycloaddition | Organic Azide | 1,2,3-Triazole-4-carboxamide | frontiersin.org |

While not a direct precursor, Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can be elaborated into intermediates suitable for the synthesis of other important heterocycles like indoles. The Fischer indole (B1671886) synthesis is a classic method that produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org

To utilize the substrate in an indole synthesis, it would first need to be converted into a suitable ketone or its phenylhydrazone derivative. A potential pathway involves the reaction of the ketone moiety of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate with a substituted phenylhydrazine to form the corresponding hydrazone. This hydrazone intermediate could then undergo an acid-catalyzed intramolecular cyclization via the Fischer mechanism.

Notably, the presence of a methoxy (B1213986) group on the phenylhydrazone ring can lead to unusual outcomes in the Fischer indole synthesis. For example, the cyclization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield an "abnormal" product where cyclization occurs at the methoxy-substituted carbon, followed by rearrangement and loss of the methoxy group. nih.gov This highlights the potential for complex and unexpected reactivity when designing syntheses with methoxy-substituted aniline derivatives.

Transformations Involving the Ester Functionality

The ethyl ester group in Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is a key site for chemical modification, allowing for the introduction of new functional groups or the alteration of the compound's physical properties.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, yielding 3-(4-methoxyanilino)-3-oxopropanoic acid. This introduces a new site for further reactions, such as amide bond formation or decarboxylation.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl or aryl group. This is useful for modifying solubility or introducing other functionalities.

Reduction: The ester can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of N-(4-methoxyphenyl)-3,4-dihydroxybutanamide, assuming the keto group is also reduced. Selective reduction of the ester in the presence of the ketone is challenging but may be achievable with specific reagents.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary/secondary amine, typically at elevated temperatures. This would yield a malonamide (B141969) derivative.

Modifications at the Aniline Moiety

The 4-methoxyaniline ring is another reactive site within the molecule. The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The electron-rich nature of the ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation. These reactions would be expected to occur at the positions ortho to the methoxy group (C3 and C5 of the aniline ring), as the para position is blocked.

Ether Cleavage: The methyl ether of the methoxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to reveal a phenol. This phenolic hydroxyl group can then be used for further derivatization, such as O-alkylation or conversion to an ester.

C-N Arylation: Modern cross-coupling methods offer advanced strategies for modifying the aniline core. While challenging, transition metal-free C-N bond arylation using reactive intermediates like benzynes has been reported for tertiary anilines, proceeding through a Smiles-Truce rearrangement. nih.gov Palladium-catalyzed para-C-H arylation is another advanced technique, although it often requires a bulky protecting group on the nitrogen to direct the reaction. nih.gov

Stereoselective Reactions and Chiral Derivatization

The prochiral ketone and the adjacent active methylene (B1212753) group in Ethyl 3-(4-methoxyanilino)-3-oxopropanoate provide opportunities for introducing chirality and synthesizing enantiomerically enriched derivatives.

Stereoselective Reduction: The ketone can be reduced asymmetrically to a chiral secondary alcohol using chiral reducing agents (e.g., chiral boranes) or through biocatalysis. The stereoselective reduction of related β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, using microbial aldehyde reductases has been shown to produce chiral hydroxyesters in high yield and enantiomeric excess. nih.gov

Oximation and Asymmetric Reduction: A specific strategy involves the oximation of the related compound, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, at the C2 position with ethyl nitrite (B80452) to form (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate. researchgate.netasianpubs.org This oxime can then be subjected to asymmetric reduction to yield erythro-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propionic ethyl ester, creating two new stereocenters with high diastereoselectivity. researchgate.net This indicates a pathway to synthesize chiral β-amino acid derivatives.

Chiral Derivatization: Once a chiral center is introduced, or if the molecule is functionalized to contain a primary amine or carboxylic acid, chiral derivatizing agents (CDAs) can be employed for the separation and analysis of enantiomers. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, FDAA) react with primary amines to form diastereomers that can be separated by chromatography. mdpi.com Similarly, chiral alcohols or carboxylic acids can be derivatized to facilitate their separation and analysis. nih.gov

| Reaction Type | Reagents/Method | Product Type | Reference |

|---|---|---|---|

| Asymmetric Ketone Reduction | Chiral Reducing Agent / Biocatalysis | Chiral β-hydroxy amide | nih.gov |

| Oximation & Asymmetric Reduction | 1. Ethyl Nitrite; 2. Asymmetric Hydrogenation | Chiral β-amino acid derivative | researchgate.netasianpubs.org |

| Chiral Derivatization (of derivatives) | e.g., Marfey's Reagent (FDAA) | Diastereomeric adducts for analysis | mdpi.com |

Tandem and Cascade Reaction Sequences Involving Ethyl 3-(4-methoxyanilino)-3-oxopropanoate

Tandem and cascade reactions, which involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy in modern organic synthesis. arkat-usa.orgresearchgate.net These processes are characterized by their high atom economy, reduced waste generation, and ability to rapidly construct complex molecular architectures from simple precursors. beilstein-journals.orgwindows.net Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, a versatile β-ketoanilide (a malonamic acid ester derivative), is an exemplary substrate for such sequences due to its multiple reactive sites: an active methylene group flanked by two carbonyls, an ester, and an amide. This functionality allows it to serve as a key building block in the synthesis of diverse heterocyclic systems.

The inherent reactivity of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate allows it to participate in a variety of cyclization strategies, often initiated by condensation or addition reactions that are followed by intramolecular ring closure. These sequences are pivotal for creating fused heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.

Tandem Enamine Formation-Cyclization in Pyrazolo[1,5-a]quinoline (B13874262) Synthesis

One of the most notable applications of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate and related aryl β-keto esters is in the construction of the pyrazolo[1,5-a]quinoline skeleton. This process exemplifies a tandem reaction sequence initiated by the formation of an enamine intermediate. clockss.org

In a typical sequence, a 1-aminoquinolinium derivative, such as 1-amino-3,4-dihydroquinolin-2(1H)-one, reacts with an aryl β-keto ester like Ethyl 3-(4-methoxyanilino)-3-oxopropanoate. clockss.org The initial step is the formation of an enamine derivative. This intermediate, without being isolated, undergoes a smooth intramolecular cyclization under basic conditions (e.g., sodium ethoxide in refluxing ethanol). This cyclization, closing the 3,3a bond of the pyrazoloquinoline system, results in the formation of a 4,5-dihydro derivative in good yields. clockss.org Subsequent, separate transformations such as hydrolysis, decarboxylation, and dehydrogenation can be performed to yield the final aromatic pyrazolo[1,5-a]quinoline derivatives. clockss.org

The efficiency of this one-pot condensation and cyclization highlights the utility of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate as a precursor for complex fused heterocycles.

| Reactant 1 | Reactant 2 (General Structure) | Key Sequence | Conditions | Intermediate Product | Yield |

|---|---|---|---|---|---|

| 1-Amino-3,4-dihydroquinolin-2(1H)-one | Aryl β-keto esters (e.g., Ethyl 3-(4-methoxyanilino)-3-oxopropanoate) | 1. Enamine Formation 2. Intramolecular Cyclization | NaOEt, EtOH, reflux | 4,5-Dihydropyrazolo[1,5-a]quinolines | 52-72% |

Multi-Component Reactions for Heterocycle Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a powerful subclass of cascade reactions. distantreader.orgresearchgate.net The active methylene group of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate makes it an ideal candidate for classic MCRs that traditionally employ β-dicarbonyl compounds, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction.

While specific examples detailing the use of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in these named MCRs are not extensively documented, its structural similarity to diethyl malonate and ethyl acetoacetate (B1235776) suggests its high potential for such transformations. wikipedia.org For instance, in a modified Hantzsch-type reaction, it could condense with an aldehyde and an ammonia source. The reaction sequence would involve a Knoevenagel condensation, followed by Michael addition and a final cyclization/dehydration cascade to afford highly substituted dihydropyridine (B1217469) or quinoline (B57606) derivatives. jptcp.com

Similarly, one-pot procedures for synthesizing quinoline derivatives often involve the condensation of anilines, a dicarbonyl compound or its equivalent, and another carbonyl component. jptcp.comnih.gov Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can serve a dual role in such reactions, providing both the aniline moiety and the active methylene component in a pre-functionalized form, thereby streamlining the synthesis of complex quinoline-based structures.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Class | Underlying Cascade |

|---|---|---|---|---|---|

| Hantzsch-like Synthesis | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | Aldehyde (R-CHO) | Enamine or β-ketoester | Substituted Dihydropyridines | Knoevenagel condensation, Michael addition, Cyclization |

| Biginelli-like Reaction | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | Aldehyde (R-CHO) | Urea or Thiourea | Dihydropyrimidinones | Aldehyde-urea condensation, Acylimine formation, Cyclocondensation |

These examples underscore the significant potential of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate as a strategic starting material in tandem and cascade reactions, enabling the efficient, one-pot synthesis of valuable heterocyclic scaffolds.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 4 Methoxyanilino 3 Oxopropanoate and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Structural Elucidation

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, a combination of 1H, 13C, and 2D NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The methylene protons of the propanoate backbone would likely appear as a singlet. The aromatic protons of the 4-methoxyaniline moiety are expected to present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet for the methoxy (B1213986) group protons (-OCH₃) and a broad singlet for the amide proton (N-H) are also anticipated.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Signals for the carbonyl carbons of the ester and amide functionalities would be observed in the downfield region. The aromatic carbons would show distinct chemical shifts, with the carbon attached to the methoxy group being the most shielded. The carbons of the ethyl group and the propanoate backbone would appear in the upfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the methyl and methylene protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton and carbon signals, confirming the connectivity of the molecular structure. For instance, an HMBC correlation between the amide proton and the carbonyl carbon of the amide would definitively establish that bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-(4-methoxyanilino)-3-oxopropanoate Data is predicted based on typical chemical shift values for similar functional groups and substitution patterns.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester CH₃ | ~1.2 (triplet) | ~14 |

| Ester -O-CH₂- | ~4.1 (quartet) | ~61 |

| Propanoate -CH₂- | ~3.4 (singlet) | ~45 |

| Amide N-H | ~9.5 (broad singlet) | - |

| Methoxy -OCH₃ | ~3.8 (singlet) | ~55 |

| Aromatic C-H (ortho to -NH) | ~7.4 (doublet) | ~122 |

| Aromatic C-H (ortho to -OCH₃) | ~6.9 (doublet) | ~114 |

| Aromatic C (ipso to -NH) | - | ~131 |

| Aromatic C (ipso to -OCH₃) | - | ~156 |

| Amide C=O | - | ~165 |

| Ester C=O | - | ~169 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular formula for Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol . chemsrc.com

High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for this non-volatile compound.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide valuable structural information. Key expected fragmentation pathways include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the amide bond, resulting in fragments corresponding to the 4-methoxyaniline and the ethyl oxopropanoate moieties.

Decarbonylation (loss of CO) from the amide or ester group.

Table 2: Predicted Mass Spectrometry Fragmentation for Ethyl 3-(4-methoxyanilino)-3-oxopropanoate Predictions are based on common fragmentation patterns for esters and amides.

| m/z | Proposed Fragment |

|---|---|

| 237 | [M]⁺ (Molecular Ion) |

| 192 | [M - OCH₂CH₃]⁺ |

| 123 | [H₂N-C₆H₄-OCH₃]⁺ |

| 114 | [M - C₇H₇NO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate would show characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide. Two strong absorption bands for the carbonyl groups would be expected: one for the amide C=O stretch (around 1680 cm⁻¹) and another for the ester C=O stretch (around 1740 cm⁻¹). The C-O stretching vibrations of the ester and the methoxy group would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C=C stretching of the aromatic ring would be in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C=C bonds in the benzene ring would give a prominent band.

Table 3: Predicted IR and Raman Vibrational Frequencies for Ethyl 3-(4-methoxyanilino)-3-oxopropanoate Frequencies are based on typical values for the respective functional groups.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | 3300-3400 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Moderate |

| C=O Stretch (Ester) | ~1740 (strong) | Moderate |

| C=O Stretch (Amide) | ~1680 (strong) | Moderate |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-O Stretch (Ester/Ether) | 1000-1250 | Moderate |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The primary chromophore in Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is the 4-methoxyanilino group. The benzene ring, along with the electron-donating methoxy and amino groups, will exhibit characteristic π to π* transitions. The carbonyl groups of the ester and amide functionalities will show weaker n to π* transitions at longer wavelengths. The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724), would be expected to show strong absorption bands in the ultraviolet region.

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Separation Studies

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like Ethyl 3-(4-methoxyanilino)-3-oxopropanoate. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be a suitable starting point for analysis. Detection would typically be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC): Given its molecular weight and the presence of polar functional groups, GC analysis might require derivatization to increase volatility and thermal stability. However, with modern columns and techniques, direct GC analysis may be possible. A polar capillary column would be appropriate, and detection could be achieved with a Flame Ionization Detector (FID) or, for more detailed analysis, a mass spectrometer (GC-MS). jmchemsci.comscholarsresearchlibrary.com

Computational and Theoretical Investigations of Ethyl 3 4 Methoxyanilino 3 Oxopropanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure and energetics of organic compounds. For Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, these calculations would typically yield data on:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity towards electrophiles and nucleophiles.

Thermodynamic Properties: Calculations can predict the standard enthalpy of formation, entropy, and Gibbs free energy of the molecule.

While specific data for Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is not available, studies on similar molecules often report these parameters to elucidate their fundamental chemical characteristics. epstem.netscispace.com

Mechanistic Pathways and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For reactions involving Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, such as its synthesis or subsequent transformations, computational studies would involve:

Mapping Potential Energy Surfaces: This allows for the identification of reactants, products, intermediates, and transition states along a reaction coordinate.

Transition State Search and Characterization: Locating the transition state structure is key to understanding the energy barrier of a reaction. Frequency calculations are then used to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

This type of analysis provides a detailed, atomistic view of how a chemical reaction proceeds, which is often difficult to obtain through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule like Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, which contains several rotatable bonds, means it can exist in multiple conformations.

Conformational Analysis: This involves systematically or stochastically exploring the potential energy surface to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. sci-hub.ru By solving Newton's equations of motion for the atoms in the molecule, MD can reveal how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent). nih.gov These simulations are invaluable for understanding how molecular shape and flexibility influence properties and interactions.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. epstem.net

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.netdntb.gov.ua

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to its absorption wavelengths in the UV-Vis spectrum. epstem.net

The table below illustrates the kind of data that would be generated from such theoretical predictions.

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| ¹H NMR | Chemical Shift (ppm) | GIAO |

| ¹³C NMR | Chemical Shift (ppm) | GIAO |

| IR | Vibrational Frequencies (cm⁻¹) | DFT/HF Frequency Calculation |

| UV-Vis | Absorption Wavelength (nm) | TD-DFT |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.govchemrxiv.org For a class of compounds including Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, a QSRR study would involve:

Dataset Assembly: A set of structurally related molecules with experimentally measured reactivity data would be compiled.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Strategic Utility of Ethyl 3 4 Methoxyanilino 3 Oxopropanoate in Contemporary Chemical Research

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate serves as a highly valuable building block in the construction of a wide array of complex organic molecules, particularly heterocyclic compounds. Its unique structural features, including a reactive β-ketoester moiety and an anilide group, provide multiple reaction sites for cyclization and functionalization reactions.

Research has demonstrated the utility of structurally similar ethyl 3-oxo-3-(arylamino)propanoates in the synthesis of various nitrogen-containing heterocycles. For instance, analogous compounds are employed as precursors for pyridinone and pyrimidinone derivatives, which are core structures in many pharmaceutically active compounds. researchgate.netresearchgate.netresearchgate.netsci-hub.se The general synthetic approach involves the condensation of the β-ketoester with a suitable dinucleophile, leading to the formation of the heterocyclic ring. The methoxy (B1213986) group on the aniline (B41778) ring of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can further modulate the electronic properties and reactivity of the molecule, influencing the outcome of these synthetic transformations.

Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from Ethyl 3-(4-methoxyanilino)-3-oxopropanoate Analogs

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Application of Resulting Compounds |

| Pyridinone Derivatives | Condensation with a 1,3-dicarbonyl compound or its equivalent | Medicinal chemistry, agrochemicals |

| Pyrimidinone Derivatives | Reaction with urea (B33335), thiourea, or guanidine (B92328) derivatives | Antiviral, antibacterial, and anticancer agents |

| Pyrazole (B372694) Derivatives | Cyclization with hydrazine (B178648) derivatives | Anti-inflammatory and analgesic drugs |

| Triazole Derivatives | Reaction with azide-containing compounds | Antifungal agents and corrosion inhibitors |

The versatility of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate as a synthetic intermediate is underscored by its ability to participate in various carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for the construction of intricate molecular architectures from a relatively simple starting material, highlighting its strategic importance in modern organic synthesis.

Utilization in the Construction of Diverse Molecular Libraries

The generation of molecular libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is an ideal scaffold for the construction of such libraries due to its multiple points of diversification.

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic step. nih.govmdpi.com The functional groups present in Ethyl 3-(4-methoxyanilino)-3-oxopropanoate make it a suitable substrate for various MCRs. For example, the active methylene (B1212753) group can participate in Knoevenagel condensations, while the aniline nitrogen can be involved in reactions such as the Ugi or Passerini reactions when appropriately modified. By systematically varying the other components in these MCRs, vast libraries of compounds with diverse functionalities and stereochemistries can be efficiently synthesized. researchgate.netresearchgate.net

Table 2: Potential Multicomponent Reactions Involving Ethyl 3-(4-methoxyanilino)-3-oxopropanoate for Library Synthesis

| Multicomponent Reaction | Reactive Site on the Scaffold | Potential for Diversity |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Active methylene group | Variation of aldehyde and ammonia (B1221849) source |

| Biginelli Reaction | β-ketoester moiety | Variation of aldehyde and urea/thiourea component |

| Ugi Reaction | Amine (after modification) | Variation of aldehyde, isocyanide, and carboxylic acid |

The use of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in diversity-oriented synthesis allows for the exploration of a broad chemical space, increasing the probability of identifying molecules with desired biological activities or material properties.

Precursor for Advanced Organic Materials

The unique electronic and structural properties of molecules derived from Ethyl 3-(4-methoxyanilino)-3-oxopropanoate suggest their potential as precursors for advanced organic materials. While direct applications of the parent compound are not extensively documented, its derivatives hold promise in materials science.

For instance, the anilino moiety, when incorporated into larger conjugated systems, can contribute to the electronic properties of organic materials. The synthesis of novel dyes is one potential application. The chromophoric properties of azo dyes, for example, are often derived from extended π-systems that include substituted aniline rings. google.com By chemically modifying Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, it could be incorporated into dye structures, with the methoxy group acting as an auxochrome to tune the color and photophysical properties. beilstein-journals.org

Furthermore, the development of functional materials often relies on the self-assembly of molecules into ordered structures. functmaterials.org.ua The amide bond in Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can participate in hydrogen bonding, a key interaction in directing molecular self-assembly. Judicious design of derivatives could lead to the formation of liquid crystals, gels, or other supramolecular structures with interesting optical or electronic properties. While speculative, the fundamental structural motifs within this compound provide a strong basis for its exploration as a precursor to novel functional organic materials. researchgate.netmdpi.com

Application in Methodological Development for Amide Synthesis

The amide bond is one of the most fundamental linkages in chemistry and biology. The development of new, efficient, and sustainable methods for amide synthesis is a continuous area of research. whiterose.ac.uk Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, containing a pre-formed amide bond, can serve as a valuable tool in the development and mechanistic study of new amidation methodologies.

The reactivity of the amide bond within this molecule can be studied under various catalytic conditions to understand the factors that govern amide bond cleavage and formation. For example, its stability or reactivity in the presence of new peptide coupling reagents can provide insights into the scope and limitations of these reagents. nih.govnih.govresearchgate.netnih.govresearchgate.net

Moreover, the compound can be used as a model substrate to test new catalytic systems for transamidation reactions. Understanding how to selectively activate and cleave the existing amide bond to form a new one is a significant challenge in organic synthesis. By using Ethyl 3-(4-methoxyanilino)-3-oxopropanoate in these studies, researchers can gain valuable information about the catalytic cycle and the influence of substrate structure on the reaction outcome. Such studies are crucial for the development of more efficient and environmentally friendly methods for the synthesis of peptides, polymers, and other amide-containing molecules. researchgate.netresearchgate.netgoogle.com

Emerging Research Avenues and Future Outlook for Ethyl 3 4 Methoxyanilino 3 Oxopropanoate

Development of Asymmetric Synthesis Approaches

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound is often dictated by its stereochemistry. While Ethyl 3-(4-methoxyanilino)-3-oxopropanoate itself is achiral, its derivatives often possess stereogenic centers. Future research is geared towards developing asymmetric methodologies that can introduce chirality early in the synthetic sequence, using the parent compound as a scaffold.

One promising strategy involves the catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated derivatives of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate. For instance, the use of chiral N,N'-dioxide/metal complexes has shown high efficiency in the conjugate addition of malonic esters to similar acceptor systems, yielding products with excellent enantioselectivity (up to 99% ee). nih.gov Adapting such catalytic systems could enable the stereocontrolled synthesis of a wide array of chiral derivatives.

Another avenue is the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines derived from the keto group of the molecule. researchgate.net This approach, which has been successfully applied to the synthesis of chiral diarylmethylamines, could be repurposed to create chiral amines from the β-ketoamide moiety, with the chiral auxiliary directing the facial selectivity of the addition. researchgate.netyale.edu The development of catalysts that can stereoselectively hydrogenate tetrasubstituted olefins is also highly relevant, offering a pathway to novel non-symmetric β,β-diaryl-α-amino acids from precursors related to the target compound. nih.gov

| Approach | Catalyst/Reagent Type | Potential Outcome | Representative Enantioselectivity |

| Asymmetric Conjugate Addition | Chiral N,N'-Dioxide/Sc(III) Complex | Chiral trisubstituted ketones | 97% - 99% ee nih.gov |

| Diastereoselective Addition | Chiral N-tert-butanesulfinimines | Chiral diarylmethylamines | High diastereoselectivity researchgate.net |

| Asymmetric Hydrogenation | Rh/Josiphos Complex | Chiral β,β-diaryl-α-amino acids | Up to 99% ee nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting automated and high-throughput synthesis platforms to accelerate discovery and development timelines. Integrating the synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate and its derivatives into such systems is a key area of future research.

Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and process control. rsc.org A telescoped continuous flow process could be designed for the synthesis of the target molecule, potentially starting from 4-methoxyaniline and a suitable malonic acid derivative. chemspider.comnih.gov Such systems allow for the in-situ generation of reactive intermediates and can be readily coupled with real-time monitoring and purification technologies, significantly reducing production time. researchgate.net For example, automated flow synthesis has been successfully implemented for the production of complex active pharmaceutical ingredients (APIs) like prexasertib, demonstrating the power of this approach. nih.gov

Furthermore, high-throughput screening (HTS) methodologies can be developed to rapidly identify optimal reaction conditions or to screen libraries of derivatives for biological activity. researchgate.netnih.gov Colorimetric assays or other rapid analytical techniques can be adapted to screen enzyme libraries for efficient catalysts or to optimize reaction parameters in a parallel format, accelerating the discovery of novel synthetic routes. researchgate.net

| Platform | Key Advantage | Application to Target Compound |

| Automated Flow Synthesis | Enhanced control, safety, and scalability | Telescoped, multi-step synthesis from basic precursors. researchgate.netnih.gov |

| High-Throughput Screening | Rapid optimization and discovery | Screening of catalyst libraries for efficient synthesis or derivative libraries for biological activity. researchgate.netnih.gov |

Exploration of Sustainable and Biocatalytic Transformations

Green chemistry principles are driving a shift towards more sustainable and environmentally benign synthetic methods. For Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, this involves exploring biocatalytic and chemo-enzymatic routes that operate under mild conditions and reduce waste.

Enzymes, such as lipases and acylases, are powerful tools for selective chemical transformations. Research into the enzymatic N-acylation of 4-methoxyaniline with ethyl malonyl chloride or a related ester could provide a green alternative to traditional chemical methods. rsc.orgresearchgate.netresearchgate.netmanchester.ac.uk Some enzymes have shown promiscuous N-acylation activity without the need for prior activation of the carboxylic acid, offering a highly atom-economical route. researchgate.net Porcine pancreatic lipase (B570770) (PPL), for example, has been shown to catalyze Knoevenagel condensation reactions under solvent-free conditions with yields up to 99%. nih.govresearchgate.net

| Transformation Type | Biocatalyst Example | Potential Advantage |

| Enzymatic N-Acylation | Acylase (e.g., from Cyclobacterium marinum) | Mild reaction conditions, high selectivity, no need for acid activation. researchgate.netresearchgate.net |

| Enzyme-Catalyzed Condensation | Porcine Pancreatic Lipase (PPL) | Solvent-free conditions, high yields. nih.govresearchgate.net |

| Chemo-enzymatic Synthesis | Lipase-mediated key step | Integration of sustainable steps into a multi-step synthesis, reducing hazardous waste. mdpi.com |

Advanced Reaction Monitoring and In Situ Characterization Techniques

To optimize and control the synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate, a deep understanding of the reaction kinetics, mechanism, and intermediate species is essential. Advanced Process Analytical Technology (PAT) tools are being increasingly applied to gain this insight in real-time. pharmoutsourcing.commt.compharmanow.live

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the continuous monitoring of reactant consumption and product formation without the need for sampling. pharmoutsourcing.comresearchgate.net This provides immediate feedback on the reaction's progress, enabling precise control over process parameters to maximize yield and minimize impurities. pharmoutsourcing.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time analysis. nih.govnih.gov Flow NMR setups can be integrated directly into a reaction stream, providing detailed structural information on intermediates and helping to elucidate complex reaction mechanisms. rsc.orgbham.ac.uk For β-ketoamides like the target compound, NMR is particularly useful for studying the keto-enol tautomerism that can influence reactivity. researchgate.net The data gathered from these advanced monitoring techniques are crucial for developing robust and efficient manufacturing processes, aligning with the principles of Quality by Design (QbD). pharmanow.live

| Technique | Information Gained | Impact on Synthesis |

| In Situ FTIR/Raman | Real-time concentration of reactants, products, and intermediates. pharmoutsourcing.com | Precise endpoint determination, kinetic understanding, process optimization. |

| Real-Time/Flow NMR | Detailed structural information, intermediate identification, mechanistic insights. nih.govbham.ac.uk | Elucidation of reaction pathways, study of dynamic equilibria (e.g., tautomerism). researchgate.net |

| Process Analytical Technology (PAT) | Comprehensive process understanding and control. mt.compharmanow.live | Improved process robustness, quality, and efficiency; facilitates scale-up. |

Q & A

Q. Key variables affecting yield :

- Catalyst/base selection : NaOtBu improves efficiency in CDC vs. traditional bases like NaOH .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Claisen condensation kinetics .

How can spectroscopic techniques resolve structural ambiguities in Ethyl 3-(4-methoxyanilino)-3-oxopropanoate derivatives?

Advanced

NMR and HPLC are critical for characterizing regioisomers and confirming functional groups:

- ¹H/¹³C NMR : The 4-methoxyanilino group shows distinct aromatic proton signals at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm. The ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate derivatives, while ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 266) .

Case study : In a fluorinated analog (Ethyl 3-(2-fluorophenyl)-3-oxopropanoate), ¹⁹F NMR distinguishes ortho/meta/para substitution patterns .

What strategies mitigate low yields in the Claisen condensation step for this compound?

Advanced

Low yields (~40% ) in Claisen condensations often stem from competing keto-enol tautomerization or side hydrolysis . Optimization strategies include:

- Protecting groups : Temporarily blocking the anilino NH with Boc groups prevents undesired tautomerization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

- Acid scavengers : Molecular sieves or MgSO₄ absorb water, shifting equilibrium toward product formation .

How does structural modification of this compound enhance its bioactivity as a Mycobacterium tuberculosis inhibitor?

Advanced

Derivatives of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate have been designed as Pks13 inhibitors to disrupt mycolic acid biosynthesis in M. tuberculosis :

Q. Assay methodology :

- Enzyme inhibition : Fluorescence-based assays using purified Pks13 and malonyl-CoA substrates .

- Molecular docking : AutoDock Vina simulations validate interactions with the Pks13 ACP domain .

How can contradictory data on synthetic yields be reconciled in literature reports?

Basic

Discrepancies in yields (e.g., 40% vs. 60% for Claisen condensation) arise from protocol variability :

Q. Recommendations :

- Replication : Reproduce methods with identical equipment (e.g., microwave reactors for time-sensitive steps) .

- DoE (Design of Experiments) : Statistically optimize variables like temperature, solvent ratio, and catalyst .

What role does this compound play in synthesizing fluorescent probes for metabolic pathway studies?

Advanced

The 4-methoxyanilino group serves as a fluorophore precursor in metabolic tracers:

- Derivatization : Reacting the ester with dansyl chloride forms a UV-active probe (λₑₓ 340 nm, λₑₘ 510 nm) for tracking acyl-CoA metabolism .

- Click chemistry : Azide-functionalized analogs enable bioorthogonal labeling in live-cell imaging via CuAAC reactions .

Validation : Confocal microscopy and LC-MS/MS confirm probe localization in mitochondrial matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.